molecular formula C10H12O4 B3261966 Ethyl 2-hydroxy-4-methoxybenzoate CAS No. 35031-00-6

Ethyl 2-hydroxy-4-methoxybenzoate

Cat. No.: B3261966
CAS No.: 35031-00-6
M. Wt: 196.2 g/mol
InChI Key: XTIRHTFASWVFJU-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-4-methoxybenzoate, also known as ethyl ortho-anisate , is a chemical compound with the molecular formula C10H12O3 . It has a sweet, floral, fruity, raspberry, grape, ylang-ylang odor .


Synthesis Analysis

This compound can be synthesized by the esterification of anisic acid with ethanol in the presence of an acid catalyst . It has also been used in the enantioselective synthesis of (+)-coriandrone A and B, two bioactive natural products .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The structure can be viewed using Java or Javascript .


Physical and Chemical Properties Analysis

This compound is a solid substance . It is insoluble in water but soluble in alcohol and ether .

Scientific Research Applications

Benzoic Acid Derivatives in Phytochemistry Research on benzoic acid derivatives, including compounds like Ethyl 2-hydroxy-4-methoxybenzoate, has been extensive. In a study focusing on Stocksia brahuica, a range of benzoic acid derivatives were isolated and identified through spectroscopic methods. These compounds, including this compound, have potential applications in phytochemistry due to their natural occurrence and bioactive properties (Ali et al., 1998).

Synthetic Chemistry and Intermediate Compounds this compound and similar compounds are significant in the synthesis of various chemicals. For example, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, synthesized from a related compound, serves as an intermediate in producing amisulpride (Wang Yu, 2008).

Antimicrobial and Antioxidant Properties Compounds like this compound have been investigated for their antimicrobial and antioxidant activities. A study synthesizing various cyclopropanation compounds, including derivatives of this compound, demonstrated notable antibacterial and antifungal properties, as well as significant antioxidant potential (Raghavendra et al., 2016).

Biochemical Research and Metabolism Studies In biochemical research, this compound derivatives have been identified in studies on metabolism, particularly in the context of concurrent cocaine and ethanol use (Smith, 1984).

Organic Chemistry and Synthesis of Complex Molecules The versatility of this compound in organic chemistry is further highlighted in the synthesis of complex molecules like triazoloquinolines (Pokhodylo & Obushak, 2019).

Cosmetic and Pharmaceutical Applications The compound and its derivatives find applications in cosmetics and pharmaceuticals, as demonstrated by research on the determination of various antiseptics and sunscreen agents, including this compound, in cosmetic products (Li, Kang, & Wu, 2000).

Safety and Hazards

Ethyl 2-hydroxy-4-methoxybenzoate is combustible . It should be kept away from heat/sparks/open flames/hot surfaces . Protective equipment/face protection should be worn and adequate ventilation should be ensured . Ingestion and inhalation should be avoided . It should not get in eyes, on skin, or on clothing . It should be stored in a well-ventilated place and kept cool .

Properties

IUPAC Name

ethyl 2-hydroxy-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-3-14-10(12)8-5-4-7(13-2)6-9(8)11/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIRHTFASWVFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401299096
Record name Ethyl 2-hydroxy-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401299096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35031-00-6
Record name Ethyl 2-hydroxy-4-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35031-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-hydroxy-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401299096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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